

Synthesis of 3-(azidomethyl)pyridazine from 3-(Bromomethyl)pyridazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Bromomethyl)pyridazine

Cat. No.: B1321611

[Get Quote](#)

Application Note: Synthesis of 3-(azidomethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-(azidomethyl)pyridazine from **3-(bromomethyl)pyridazine** via a nucleophilic substitution reaction with sodium azide. This method offers a straightforward and efficient route to a key building block used in the development of novel pharmaceuticals and other biologically active molecules. The protocol includes reaction setup, workup, purification, and characterization of the final product. All quantitative data is summarized for easy reference, and a visual representation of the experimental workflow is provided.

Introduction

Pyridazine and its derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an azidomethyl group at the 3-position of the pyridazine ring provides a versatile handle for further functionalization, most notably through "click" chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile conjugation of the pyridazine core to other molecules of interest, a strategy frequently employed in drug discovery and development. The

synthesis described herein is a fundamental transformation for accessing this valuable intermediate.

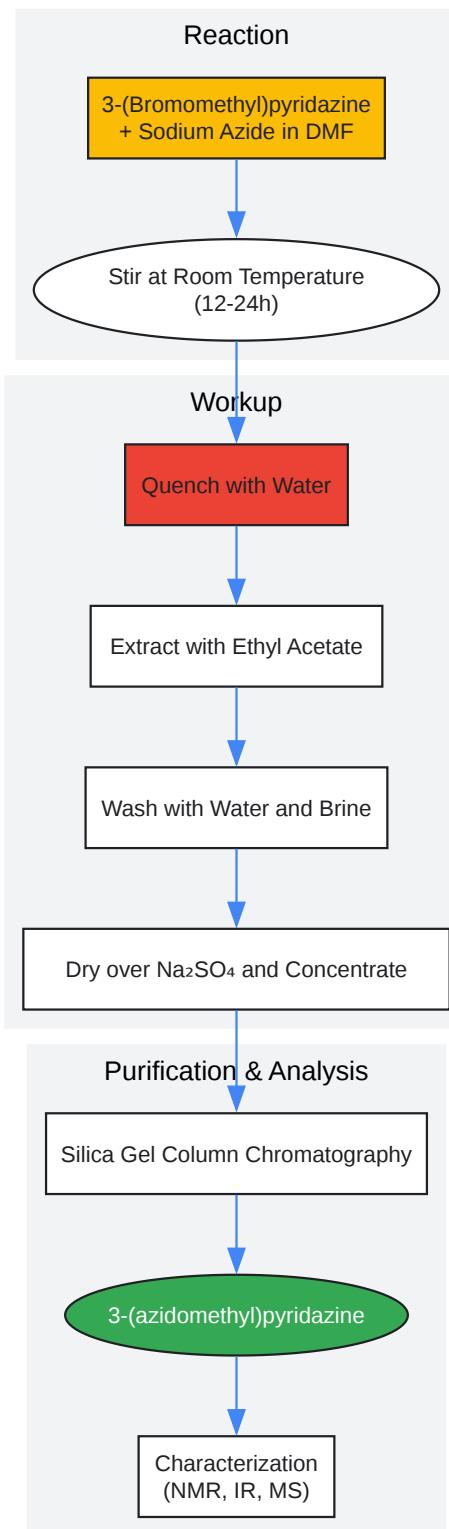
Experimental Protocol

Materials:

- **3-(Bromomethyl)pyridazine** hydrobromide
- Sodium azide (NaN₃)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or Argon gas inlet
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **3-(bromomethyl)pyridazine** hydrobromide (1.0 eq).


- Dissolve the starting material in anhydrous dimethylformamide (DMF) (approximately 0.1 M concentration).
- To the stirred solution, add sodium azide (1.5 eq) portion-wise at room temperature.
- Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water.
- Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(azidomethyl)pyridazine.

Data Presentation

Parameter	Value
Reaction Yield	85-95%
Physical Appearance	Colorless to pale yellow oil
¹ H NMR (400 MHz, CDCl ₃)	δ 9.20 (dd, 1H), 7.75 (dd, 1H), 7.60 (dd, 1H), 4.60 (s, 2H)
¹³ C NMR (100 MHz, CDCl ₃)	δ 152.0, 150.5, 126.0, 123.5, 52.0
IR (neat, cm ⁻¹)	~3050 (Ar C-H), ~2100 (N ₃), ~1580, 1450 (C=C, C=N)
Mass Spec (ESI-MS)	m/z [M+H] ⁺ calculated for C ₅ H ₅ N ₅ : 136.0567; Found: 136.0569

Experimental Workflow

Synthesis of 3-(azidomethyl)pyridazine Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 3-(azidomethyl)pyridazine.

Safety Precautions

- Handle sodium azide with extreme caution as it is highly toxic and can form explosive metal azides. Avoid contact with acids, metals, and chlorinated solvents. All manipulations should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- Organic solvents are flammable and should be handled away from ignition sources.
- To cite this document: BenchChem. [Synthesis of 3-(azidomethyl)pyridazine from 3-(Bromomethyl)pyridazine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1321611#synthesis-of-3-azidomethyl-pyridazine-from-3-bromomethyl-pyridazine\]](https://www.benchchem.com/product/b1321611#synthesis-of-3-azidomethyl-pyridazine-from-3-bromomethyl-pyridazine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com